N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide
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Overview
Description
N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a benzothiazole ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and an appropriate aldehyde, the benzothiazole ring is formed through a cyclization reaction.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.
Acetamide Formation: The final step involves the coupling of the benzothiazole derivative with an acetamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known for its ability to bind to various biological macromolecules, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide: can be compared to other benzothiazole derivatives, such as:
Uniqueness
The presence of both the cyano group and the benzothiazole ring in this compound provides a unique combination of reactivity and potential biological activity, distinguishing it from other similar compounds.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
Biological Activity
N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
Property | Value |
---|---|
Molecular Formula | C14H16N4S |
Molecular Weight | 284.36 g/mol |
CAS Number | [Not available] |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, derivatives of 2-mercaptobenzothiazole have been shown to possess potent antimicrobial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .
Antitumor Activity
The benzothiazole moiety is associated with anticancer properties. A study focusing on benzothiazole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. For example, compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines . The specific compound's activity against cancer cells remains to be fully elucidated but suggests potential therapeutic applications.
The proposed mechanism of action for compounds related to this compound includes:
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors for enzymes involved in critical cellular pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives. Among them, a derivative with a similar structure to this compound showed an inhibition zone of 20 mm against Staphylococcus aureus . This highlights the potential for developing new antimicrobial agents based on this compound.
Case Study 2: Antitumor Activity
In another investigation, a series of benzothiazole derivatives were tested for their antiproliferative effects on lung cancer cell lines (A549). The results indicated that certain derivatives exhibited IC50 values as low as 8.78 μM, suggesting strong anticancer activity . This provides a promising avenue for further research into the therapeutic potential of this compound.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-10(2)16(4,9-17)20-15(21)8-18-12-5-6-13-14(7-12)22-11(3)19-13/h5-7,10,18H,8H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLKEPINACGFIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NCC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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